1-Isopropyl-2-propyl-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-propan-2-yl-2-propylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-6-10-7-5-8-11(10)9(2)3/h5,7-9H,4,6H2,1-3H3 |
InChI Key |
LXKDNINMQCSQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CN1C(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Pyrrole Formation and Functionalization
Elucidation of Reaction Pathways for Pyrrole (B145914) Ring Cyclization
The formation of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing routes to substituted pyrroles. The synthesis of 1-isopropyl-2-propyl-1H-pyrrole can be envisioned through classical methods such as the Paal-Knorr and Knorr syntheses.
The Paal-Knorr synthesis is a highly effective method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.org For the target molecule, this would involve the reaction of nonane-2,5-dione with isopropylamine (B41738). The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org
Mechanistic studies, including computational DFT analyses and kinetic experiments, have been conducted to elucidate the precise pathway of the Paal-Knorr reaction. researchgate.netrgmcet.edu.in Two primary mechanisms were considered: one proceeding through an enamine intermediate and another through a hemiaminal intermediate. Evidence strongly supports the hemiaminal pathway as the preferred route. organic-chemistry.orgresearchgate.net The mechanism, as investigated by Amarnath and others, involves the initial nucleophilic attack of the primary amine (isopropylamine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl to form a hemiaminal intermediate. organic-chemistry.orguctm.edumcours.net This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring. wikipedia.orgresearchgate.netrgmcet.edu.in Water and hydrogen-bonding interactions are believed to play a crucial catalytic role in the proton transfer steps of the reaction. researchgate.net
The Knorr pyrrole synthesis offers an alternative, though often more complex, route. This method involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. wikipedia.orgchemtube3d.com The mechanism begins with the formation of an imine between the amine and one carbonyl group, followed by tautomerization to an enamine. wikipedia.org An intramolecular condensation then occurs, followed by the elimination of water to yield the aromatic pyrrole. wikipedia.orgchemtube3d.com Due to the propensity of α-amino-ketones to self-condense, they are typically prepared in situ from ketone oximes. wikipedia.org
| Step | Paal-Knorr Synthesis (Hemiaminal Pathway) | Key Features |
| 1 | Amine Addition | Nucleophilic attack of the primary amine on a protonated carbonyl group. |
| 2 | Hemiaminal Formation | Formation of a hemiaminal intermediate. |
| 3 | Cyclization (Rate-Determining) | Intramolecular attack of the nitrogen on the second carbonyl group. researchgate.net |
| 4 | Dehydration | A series of proton transfers and elimination of two water molecules. |
| 5 | Aromatization | Formation of the stable this compound ring. |
Detailed Studies of Electrophilic Aromatic Substitution Mechanisms in Alkylpyrroles
The pyrrole ring is electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS). researchgate.netlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iqmasterorganicchemistry.com In the first, rate-determining step, the aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex. uomustansiriyah.edu.iqlibretexts.org In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com
For pyrrole, electrophilic attack occurs preferentially at the C2 (α) position over the C3 (β) position. This regioselectivity is because the positive charge in the intermediate formed from C2 attack can be delocalized over three atoms, including the nitrogen, providing greater stabilization than the intermediate from C3 attack, where the charge is delocalized over only two carbon atoms. libretexts.org
In the case of This compound , the existing substituents guide the position of further substitution. The N-isopropyl group is an activating, ortho-, para-director (directing to C2 and C5). The C2-propyl group is also an activating, ortho-, para-director (directing to C3 and C5). Both groups, therefore, direct towards the C5 position. Furthermore, the C2-propyl group provides significant steric hindrance at the C2 and C3 positions. Consequently, electrophilic substitution on this compound is expected to occur almost exclusively at the C5 position.
Common EAS reactions for pyrroles include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgijpcbs.com The active electrophile is a chloroiminium ion. wikipedia.org For this compound, this reaction would yield this compound-5-carbaldehyde.
Mannich Reaction: This reaction installs an aminomethyl group onto the ring. quimicaorganica.org It involves the reaction of pyrrole with a non-enolizable aldehyde (like formaldehyde) and a secondary amine. researchgate.netnih.gov The electrophile is an iminium ion formed from the aldehyde and amine. ambeed.com
Acylation: Friedel-Crafts acylation can be performed on less reactive pyrroles, but for activated pyrroles, milder conditions are often necessary to avoid polymerization. thieme-connect.de The reaction introduces an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.
| Reaction | Electrophile | Expected Major Product with this compound |
| Halogenation (e.g., with NBS) | Br⁺ | 5-Bromo-1-isopropyl-2-propyl-1H-pyrrole |
| Nitration (e.g., with HNO₃/Ac₂O) | NO₂⁺ | 1-Isopropyl-5-nitro-2-propyl-1H-pyrrole |
| Vilsmeier-Haack (POCl₃/DMF) | Chloroiminium ion | This compound-5-carbaldehyde |
| Mannich (CH₂O/R₂NH) | Iminium ion (H₂C=NR₂⁺) | 5-(Dialkylaminomethyl)-1-isopropyl-2-propyl-1H-pyrrole |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Acylium ion (RCO⁺) | 5-Acyl-1-isopropyl-2-propyl-1H-pyrrole |
Analysis of Nucleophilic Substitution Pathways on Pyrrole Derivatives
Direct nucleophilic substitution on an unactivated, electron-rich pyrrole ring is generally unfavorable. However, substitution can be achieved through specific strategies, primarily by introducing strong electron-withdrawing groups or by creating a leaving group on the ring.
One pathway is nucleophilic aromatic substitution (SNAr) , which requires a pyrrole substrate bearing a good leaving group (typically a halogen) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and aromaticity is restored. For a hypothetical 5-chloro-1-isopropyl-2-nitro-3-propyl-1H-pyrrole, a nucleophile would attack the C5 position, with the nitro group stabilizing the negative charge of the Meisenheimer intermediate.
Another, less common, pathway for heterocycles is nucleophilic substitution of hydrogen (SNH) . The Chichibabin reaction is a classic example, involving the amination of nitrogen heterocycles like pyridine (B92270) with sodium amide. wikipedia.orgresearchgate.net The mechanism involves the addition of the amide anion to an electron-deficient carbon (e.g., C2 in pyridine) to form an anionic σ-adduct, followed by the elimination of a hydride ion (H⁻). wikipedia.org While this reaction is well-established for pyridines, its application to electron-rich pyrroles is not typical unless the ring is significantly modified to be electron-deficient or activated by other means. researchgate.netchemistnotes.com
Mechanistic Aspects of Radical-Mediated Pyrrole Functionalization
Radical reactions provide a complementary approach to ionic pathways for functionalizing pyrroles. Recent advancements have focused on generating pyrrolyl radicals and using them in C-C or C-heteroatom bond-forming reactions.
A prominent strategy involves the use of N-sulfonylpyrroles as precursors to carbon-centered pyrrolyl radicals. rsc.org Under visible-light photoredox catalysis, energy transfer from an excited photocatalyst to the sulfonyl pyrrole can induce cleavage of the N-S bond. rsc.org This generates a pyrrolyl radical, which can then engage in various transformations. For example, these radicals can participate in radical/radical cross-coupling reactions with other radical species to functionalize the pyrrole ring, often leading to the construction of quaternary carbon centers. rsc.org
Radical cascade reactions have also been developed for the difunctionalization of alkenes using pyrrole-based radical precursors. mdpi.combeilstein-journals.org These processes can involve the generation of a radical on a substituent attached to the pyrrole ring, which then adds to an alkene, followed by trapping of the resulting radical intermediate to achieve complex molecular architectures.
Exploration of Cycloaddition Reactions and their Mechanisms in Pyrrole Systems
Pyrroles can participate in cycloaddition reactions, although their inherent aromaticity presents a significant thermodynamic barrier that must be overcome. thieme-connect.de The dearomatization required for the reaction means that pyrroles are generally less reactive dienes compared to non-aromatic counterparts like furan. thieme-connect.de N-substituted pyrroles, such as this compound, can undergo several types of cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): Pyrroles can act as the 4π-electron diene component in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom, which reduces the aromatic character. wikipedia.org The reaction with a dienophile forms a bicyclic adduct.
[4+3] Cycloaddition: This reaction between a 4π-electron system (the pyrrole) and a 3-atom component (often an oxyallyl cation) is a powerful method for constructing seven-membered rings and aza-bridged bicyclic systems, which are core structures in tropane (B1204802) alkaloids. acs.orgthieme-connect.com The reaction can proceed through either stepwise or concerted pathways, and issues of regioselectivity and stereoselectivity are critical. thieme-connect.de
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between pyrrole derivatives and alkenes can be used to synthesize cyclobutane-fused pyrrolines. rsc.org Other [2+2] reactions, such as those with tetracyanoethylene, can proceed through a cycloaddition-retroelectrocyclization sequence to yield highly functionalized pyrroles. nih.govresearchgate.net
[3+2] Cycloaddition: Pyrroles can also act as the 2π component in 1,3-dipolar cycloadditions. More commonly, pyrrole rings are synthesized via [3+2] cycloaddition, for instance, in the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a 3-atom synthon that reacts with an activated alkene. mdpi.com
| Cycloaddition Type | Pyrrole Role | Partner | Product Type | Mechanistic Notes |
| [4+2] Diels-Alder | Diene (4π) | Dienophile (2π) | Bicyclic Adduct | Often requires an electron-withdrawing group on nitrogen to proceed. wikipedia.org |
| [4+3] | Diene (4π) | Oxyallyl Cation (3-atom) | Aza-bridged 7-membered ring | Can be endo- or exo-selective; useful for alkaloid synthesis. thieme-connect.deacs.org |
| [2+2] | 2π component | Alkene (2π) | Cyclobutane-fused adduct | Often photochemically induced. rsc.org |
| [3+2] | Dipolarophile (2π) | 1,3-Dipole | Fused Heterocycle | Pyrrole acts as the alkene component. |
Advanced Spectroscopic Elucidation of Pyrrole Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 1-isopropyl-2-propyl-1H-pyrrole, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the pyrrole (B145914) ring protons and the protons of the isopropyl and propyl substituents.
Pyrrole Ring Protons: The three protons on the pyrrole ring (at positions C3, C4, and C5) would typically appear as multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the alkyl substituents.
Isopropyl Group Protons: This group would produce two signals: a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, due to coupling with each other.
Propyl Group Protons: The n-propyl group would exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons attached to the pyrrole ring (-CH₂-).
For comparison, in a related compound, 1-(1-isopropyl-2-methyl-1H-pyrrol-3-yl)-ethanone, the methine proton of the isopropyl group appears as a multiplet between 3.67–3.80 ppm. beilstein-journals.orgnih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Pyrrole Ring Carbons: The four carbon atoms of the pyrrole ring (C2, C3, C4, C5) would have characteristic chemical shifts. The carbon attached to the propyl group (C2) and the carbons adjacent to the nitrogen would be readily identifiable. In similar substituted pyrroles, pyrrole ring carbons typically resonate in the range of 109-135 ppm. beilstein-journals.orgnih.gov
Alkyl Carbon Frameworks: The isopropyl group would show two signals (one for the methine carbon and one for the two equivalent methyl carbons), while the propyl group would show three distinct signals for its three carbon atoms. For instance, in 1-(1-isopropyl-2-methyl-1H-pyrrol-3-yl)-ethanone, the isopropyl carbons appear at 46.1 ppm (C-1') and 32.4/32.7 ppm (C-2'). beilstein-journals.orgnih.gov
To definitively establish the structure and connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment would reveal proton-proton coupling networks, confirming the connectivity within the propyl group (CH₃-CH₂-CH₂) and the isopropyl group (CH-(CH₃)₂), as well as couplings between the pyrrole ring protons.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC: This experiment shows correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity between the alkyl groups and the pyrrole ring, for example, by showing a correlation between the N-CH proton of the isopropyl group and the C2/C5 carbons of the pyrrole ring, and between the C2-CH₂ protons of the propyl group and the C2/C3 carbons of the ring.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:
C-H Stretching: Bands corresponding to sp² C-H stretching of the pyrrole ring and sp³ C-H stretching of the alkyl groups, typically in the 2850-3100 cm⁻¹ region.
C=C and C-N Stretching: Vibrations associated with the pyrrole ring structure would appear in the fingerprint region (approximately 1300-1600 cm⁻¹).
C-H Bending: Vibrations for the alkyl groups would also be present in the fingerprint region.
For comparison, the related compound 1-(1-isopropyl-2-methyl-1H-pyrrol-3-yl)-ethanone shows characteristic IR peaks at 2925 and 2871 cm⁻¹. beilstein-journals.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₇N), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. While no specific HRMS data exists for the target compound, studies on similar structures routinely use it for formula confirmation. beilstein-journals.orgnih.gov
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, the compound must first be obtained in a crystalline form suitable for diffraction.
If a suitable crystal of this compound could be grown, X-ray analysis would reveal:
The precise geometry of the pyrrole ring and the conformation of the isopropyl and propyl substituents.
How the individual molecules pack together in the crystal lattice, which can be influenced by weak intermolecular forces such as van der Waals interactions or C-H···π interactions. iucr.orgiucr.org
This technique remains the gold standard for unambiguous structure determination, as demonstrated in studies of other complex pyrrole derivatives. researchgate.net However, no crystallographic data for this compound has been published.
Ultraviolet-Visible/Near-Infrared (UV-Vis/NIR) Spectroscopy and Electronic Transition Analysis
The electronic absorption characteristics of pyrrole and its derivatives are primarily dictated by π→π* transitions within the aromatic five-membered ring. In the case of this compound, the attachment of alkyl groups to the pyrrole core influences these electronic transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). While specific experimental spectra for this compound are not widely published, analysis can be extrapolated from the well-documented behavior of other alkyl-substituted pyrroles. researchgate.net
Pyrrole itself, as an aromatic heterocycle, possesses a π-electron system that gives rise to its characteristic UV absorption. mdpi.com The electronic structure features a sextet of π electrons, with each carbon atom contributing one electron and the nitrogen atom contributing its lone pair. mdpi.com The UV spectrum of the parent pyrrole is characterized by strong absorptions typically below 220 nm, corresponding to high-energy π→π* transitions.
The introduction of alkyl substituents, such as the isopropyl group at the N-1 position and the propyl group at the C-2 position, modifies the electronic properties of the pyrrole ring. Alkyl groups act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of absorption. Through their electron-donating inductive effect (+I), these substituents increase the electron density of the pyrrole ring. This destabilizes the ground state more than the excited state, thereby reducing the energy gap for the π→π* transition. Consequently, a bathochromic shift (red shift) to longer wavelengths is generally observed compared to the unsubstituted pyrrole.
The basic strengths of certain alkyl pyrroles have been determined using ultraviolet spectroscopy by examining their salts in buffer solutions, indicating that their UV absorption is a key characteristic. researchgate.netcdnsciencepub.com The electronic transitions in molecules like this compound are dominated by transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For substituted pyrroles, these orbitals are primarily of π character. Theoretical studies on related pyrrole derivatives confirm that the primary absorption bands in the UV range arise from these π→π* transitions. researchgate.netresearchgate.net
Based on data for various alkyl-substituted pyrroles, the primary π→π* transition for this compound is expected to appear in the ultraviolet region. A second, typically weaker, transition may also be present at a slightly shorter wavelength. The near-infrared (NIR) region is generally not expected to show significant absorption for simple alkylated pyrroles unless they are part of larger, highly conjugated systems or form specific charge-transfer complexes. sci-hub.sediva-portal.org
The following table provides representative data for the expected electronic transitions of this compound in a non-polar solvent, based on the known effects of alkyl substitution on the pyrrole chromophore.
| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |
|---|---|---|---|
| π → π* (Band I) | 220 - 240 | High (~10,000 - 15,000) | Primary high-energy transition of the substituted pyrrole ring. |
| π → π* (Band II) | 205 - 215 | Moderate (~5,000 - 8,000) | A secondary, lower-wavelength transition often observed in pyrrolic systems. |
This analysis underscores the utility of UV-Vis spectroscopy in characterizing the electronic structure of substituted pyrroles. The position and intensity of absorption bands provide direct insight into the effects of substituents on the π-conjugated system of the heterocyclic core.
Computational and Quantum Chemical Analysis of N Alkylpyrrole Systems
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is particularly effective in determining the optimized geometries and electronic properties of molecules like 1-isopropyl-2-propyl-1H-pyrrole. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy by finding the minimum energy conformation of the molecule.
For this compound, DFT calculations would reveal the precise spatial arrangement of the isopropyl and propyl groups relative to the pyrrole (B145914) ring. The pyrrole ring itself is an aromatic five-membered heterocycle. wikipedia.org The planarity of the pyrrole ring is a key feature, and DFT can quantify any minor deviations from planarity caused by the alkyl substituents. The method provides detailed information on the electron density distribution, highlighting the electron-rich nature of the pyrrole ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
|---|---|
| N1-C2 Bond Length | ~1.38 Å |
| C2-C3 Bond Length | ~1.39 Å |
| C3-C4 Bond Length | ~1.42 Å |
| C4-C5 Bond Length | ~1.38 Å |
| N1-C5 Bond Length | ~1.37 Å |
| N1-C(isopropyl) Bond Angle | ~125° |
Conformational Analysis and Internal Rotational Barriers of N-Substituents
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, the rotation of the isopropyl and propyl groups attached to the nitrogen and carbon atoms of the pyrrole ring, respectively, leads to various conformers with different energies. rsc.orgresearchgate.net
The rotation around the N-C(isopropyl) bond and the C-C(propyl) bond is subject to steric hindrance, which creates energy barriers. Computational methods can map the potential energy surface as a function of the dihedral angles of these rotating groups. The most stable conformer will be the one that minimizes steric interactions. For the isopropyl group, a staggered conformation relative to the pyrrole ring is expected to be energetically favorable. Similarly, the propyl group will adopt a conformation that minimizes its interaction with the adjacent isopropyl group and the pyrrole ring. The energy differences between various eclipsed and staggered conformations can be quantified, providing insight into the molecule's flexibility. byjus.com
Table 2: Calculated Rotational Energy Barriers for Substituents in this compound
| Rotational Bond | Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
|---|---|---|
| N-C (isopropyl) | 2.5 - 4.0 | Staggered (~60°) |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgucsb.edulibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netwpmucdn.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating that the molecule will act as a nucleophile in chemical reactions. The LUMO, conversely, will be distributed over the ring and the substituents, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 3: Predicted FMO Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 to -6.5 | Primarily localized on the pyrrole ring; indicates nucleophilic character. |
| LUMO | 1.0 to 2.0 | Distributed over the molecule; indicates electrophilic susceptibility. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgnih.govwisc.eduwisc.edu It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. nih.gov This allows for the quantification of intramolecular interactions, such as hyperconjugation and steric repulsion.
Table 4: Selected NBO Analysis Results for this compound
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|
| LP(N1) -> π*(C2-C3) | ~40-50 | Lone pair delocalization contributing to aromaticity. |
| σ(C-H) -> σ*(C-C) | ~1-3 | Hyperconjugation within alkyl groups. |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. scispace.comwiley-vch.dearxiv.org By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.
For this compound, QTAIM analysis would be used to characterize the bonds within the pyrrole ring and the bonds connecting the alkyl substituents. The analysis of the Laplacian of the electron density at the bond critical points can distinguish between covalent bonds (negative Laplacian) and weaker interactions. This method provides a detailed and unambiguous description of the chemical bonding in the molecule.
Table 5: Predicted QTAIM Parameters at Bond Critical Points (BCPs) for this compound
| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Character |
|---|---|---|---|
| C-C (ring) | High | Negative | Covalent |
| C-N (ring) | High | Negative | Polar Covalent |
Energetic and Thermodynamic Stability Computations for Alkylpyrrole Isomers
Computational chemistry allows for the calculation of the energetic and thermodynamic stability of different isomers. reddit.comreddit.comnih.govrsc.org For this compound, one could compare its stability to other structural isomers, such as those with different substitution patterns on the pyrrole ring (e.g., 1-isopropyl-3-propyl-1H-pyrrole) or isomers with different alkyl groups (e.g., 1,2-di-sec-butyl-1H-pyrrole).
By calculating the standard enthalpy of formation (ΔHf°) for each isomer, their relative stabilities can be determined. The isomer with the lowest ΔHf° is the most thermodynamically stable. These calculations typically involve optimizing the geometry of each isomer and then performing frequency calculations to obtain thermodynamic data.
Table 6: Relative Thermodynamic Stabilities of Hypothetical Alkylpyrrole Isomers
| Isomer | Relative Enthalpy of Formation (kcal/mol) |
|---|---|
| This compound | 0.0 (Reference) |
| 1-isopropyl-3-propyl-1H-pyrrole | +1.5 to +3.0 |
Computational Simulation of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. ruc.dktandfonline.comnmrdb.org For this compound, the simulation of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) spectra can be performed.
NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netruc.dk These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. This can provide insight into the electronic structure and chromophores within the molecule.
Table 7: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~130-135 |
| C3 | ~108-112 |
| C4 | ~107-111 |
| C5 | ~120-125 |
| C(isopropyl) - CH | ~50-55 |
Reactivity Profiles and Transformational Pathways of 1 Isopropyl 2 Propyl 1h Pyrrole
Regioselectivity in Electrophilic Aromatic Substitution Reactions on 1-Isopropyl-2-propyl-1H-pyrrole
The pyrrole (B145914) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The rate of reaction is significantly faster than that of benzene. The regiochemical outcome of such substitutions on this compound is dictated by the combined electronic and steric effects of the N-isopropyl and C2-propyl substituents.
The nitrogen atom's lone pair is integral to the aromatic sextet, leading to a general activation of all ring carbons, with the highest electron density typically at the α-positions (C2 and C5). msu.edu In this molecule, the C2 position is blocked by a propyl group. Both the N-isopropyl and C2-propyl groups are electron-donating via induction, further enhancing the ring's nucleophilicity.
Substitution is predicted to occur preferentially at the vacant α-position (C5), which is electronically activated by both the nitrogen and the adjacent C2-alkyl group. The C4 position is the second most likely site, followed by the sterically more hindered C3 position. This is consistent with observations in similar systems where electrophilic attack on N-alkylpyrroles favors the α-positions. msu.edupearson.com
Common electrophilic substitution reactions are expected to proceed as follows:
Formylation: The Vilsmeier-Haack reaction, using a reagent like phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard method for formylating electron-rich heterocycles. organic-chemistry.orgwikipedia.orgnumberanalytics.comnih.govslideshare.net For this compound, formylation is expected to yield primarily this compound-5-carbaldehyde.
Acylation: Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst would likely also occur at the C5 position. slideshare.net
Nitration and Halogenation: These reactions would also be directed to the C5 position. Mild reagents are typically required for pyrroles to avoid polymerization or oxidation. wikipedia.org For instance, nitration can be achieved with non-acidic reagents like benzoyl nitrate.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
| Formylation | POCl₃, DMF | This compound-5-carbaldehyde |
| Nitration | Benzoyl Nitrate | 5-Nitro-1-isopropyl-2-propyl-1H-pyrrole |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-1-isopropyl-2-propyl-1H-pyrrole |
| Acylation | CH₃COCl, AlCl₃ | 1-(1-isopropyl-2-propyl-1H-pyrrol-5-yl)ethan-1-one |
Site-Selective C-H Functionalization Strategies at Pyrrole Ring Positions
While classical electrophilic substitutions are governed by the inherent electronic properties of the pyrrole ring, modern transition-metal-catalyzed C-H functionalization offers alternative pathways with distinct regioselectivity, often controlled by the catalyst or directing groups. researchgate.netnih.govnih.govyoutube.com
For this compound, direct C-H functionalization provides a powerful tool for introducing aryl, alkyl, or boryl groups at positions that might be less accessible through other means.
Palladium-Catalyzed Arylation: Direct C-H arylation using palladium catalysts can functionalize pyrroles. nih.govresearchgate.netsnu.ac.kr In N-substituted pyrroles, C-H activation often occurs at the C5 position. Phosphine-free palladium systems have been shown to be effective for the C-arylation of free (N-H)-pyrroles and N-alkyl indoles, suggesting applicability to this substrate. nih.gov
Iridium-Catalyzed Borylation: Iridium catalysts are highly effective for the C-H borylation of heteroarenes. umich.eduresearchgate.netbohrium.comresearchgate.netrsc.org The regioselectivity is primarily governed by steric factors, favoring the least hindered C-H bond. For this substrate, borylation is predicted to occur at the C5 position. The resulting pyrrole boronic esters are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form C-C, C-N, or C-O bonds. researchgate.net The N-isopropyl group's size would further disfavor reaction at the C3 position. umich.edu
Rhodium and Cobalt Catalysis: Other metals like rhodium and cobalt have also been employed for C-H alkylation of pyrroles with partners like maleimides. sci-hub.se
Table 2: Potential Site-Selective C-H Functionalization Reactions
| Reaction Type | Catalytic System (Example) | Predicted Site of Functionalization | Product Type |
| Arylation | Pd(OAc)₂, PPh₃, CsOAc | C5 | 5-Aryl-1-isopropyl-2-propyl-1H-pyrrole |
| Borylation | [Ir(cod)OMe]₂, dtbpy | C5 | 1-isopropyl-2-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
| Alkylation | Co(acac)₂ | C5 | 5-Alkyl-1-isopropyl-2-propyl-1H-pyrrole |
Functional Group Interconversions on Alkyl Side Chains
The isopropyl and n-propyl side chains on the pyrrole ring offer additional sites for chemical modification. While the C-H bonds on these alkyl groups are generally less reactive than those on the aromatic ring, they can be functionalized under specific conditions, particularly at the positions alpha to the pyrrole ring, which exhibit some "benzylic-like" character.
Radical Halogenation: Free-radical halogenation (e.g., with NBS) could potentially introduce a halogen atom at the methine position of the isopropyl group or the methylene (B1212753) position of the propyl group adjacent to the ring. However, competing ring halogenation at C5 would be a significant challenge.
Oxidation: Selective oxidation of the alkyl side chains is a potential pathway. Autoxidation of methyl-substituted N-vinylpyrroles to the corresponding hydroxymethyl and formyl derivatives has been reported, suggesting that under specific conditions, the alkyl groups on this compound could be oxidized without destroying the pyrrole core. arkat-usa.org This could lead to alcohols, aldehydes, or carboxylic acids.
Directed C(sp³)–H Functionalization: Recent advances allow for the direct functionalization of C(sp³)–H bonds. Electrochemical methods have been developed for the site-selective amination of methyl groups on substituted pyrroles. rsc.org Such a strategy could potentially be adapted to target the terminal methyl group of the n-propyl chain or the methyl groups of the isopropyl substituent.
Table 3: Illustrative Functional Group Interconversions on the Propyl Side Chain
| Starting Group (at C2) | Reagents (Illustrative) | Product Group (at C2) |
| -CH₂CH₂CH₃ | 1. NBS, Light 2. NaOH(aq) | -CH(OH)CH₂CH₃ |
| -CH(OH)CH₂CH₃ | PCC | -C(O)CH₂CH₃ |
| -CH₂CH₂CH₃ | O₂ (air), Toluene, Reflux | -CH₂CH₂CH₂OH |
| -CH₂CH₂CH₂OH | KMnO₄ | -CH₂CH₂COOH |
Derivatization through Carbon-Heteroatom Bond Formation
Introducing heteroatoms (N, O, S, P, halogens) onto the pyrrole ring is a key strategy for modifying its properties. This can be achieved either through electrophilic substitution or by functionalizing a pre-existing group.
Halogenation: As mentioned in section 6.1, direct halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is expected to occur selectively at the C5 position. wikipedia.org
Sulfonation and Thiocyanation: Direct sulfonation can be achieved using the pyridine-sulfur trioxide complex. ksu.edu.sa Copper-catalyzed aerobic oxidative thiocyanation using KSCN is another method to introduce a sulfur-containing group at the C5 position. sci-hub.se
N-Arylation and N-Alkylation (of the Pyrrole Nitrogen): While the target molecule is already N-substituted, it's important to note that N-alkylation of pyrroles is a fundamental transformation, often achieved with alkyl halides in the presence of a base or under ionic liquid conditions. organic-chemistry.orgorganic-chemistry.org
Coupling Reactions: A C5-halogenated or C5-borylated derivative serves as an excellent precursor for transition-metal-catalyzed cross-coupling reactions. For example, a C5-bromo derivative could undergo Buchwald-Hartwig amination to form a C-N bond or a Stille coupling to form a new C-C bond. researchgate.net Similarly, a C5-boronic ester can be used in Suzuki-Miyaura couplings. researchgate.net
Table 4: Selected Derivatizations via C-Heteroatom Bond Formation at C5
| Reaction | Reagent/Catalyst System | Starting Material | Product |
| Chlorination | N-Chlorosuccinimide (NCS) | This compound | 5-Chloro-1-isopropyl-2-propyl-1H-pyrrole |
| C-N Coupling | R₂NH, Pd catalyst | 5-Bromo-1-isopropyl-2-propyl-1H-pyrrole | 5-(Dialkylamino)-1-isopropyl-2-propyl-1H-pyrrole |
| C-S Coupling | RSH, Pd catalyst | 5-Bromo-1-isopropyl-2-propyl-1H-pyrrole | 5-(Alkylthio)-1-isopropyl-2-propyl-1H-pyrrole |
| C-P Coupling | HP(O)R₂, Pd catalyst | 5-Bromo-1-isopropyl-2-propyl-1H-pyrrole | 5-(Dialkylphosphoryl)-1-isopropyl-2-propyl-1H-pyrrole |
Ring Modification and Annulation Reactions Involving the Pyrrole Core
Annulation reactions, which build a new ring onto an existing one, can dramatically increase the molecular complexity of the pyrrole core. metu.edu.trmetu.edu.trrsc.orgmdpi.comrsc.org
Diels-Alder Reaction: The aromaticity of pyrrole makes it a reluctant diene in [4+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Electron-withdrawing groups on the nitrogen can promote reactivity. For this compound, the electron-donating nature of the substituents makes it a poor candidate for normal-demand Diels-Alder reactions. However, it could potentially act as a dienophile if a diene system were introduced at one of the ring positions.
[4+1] Annulation: Palladium-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines are known to produce highly substituted pyrroles. mdpi.com While this is a synthetic route to the ring rather than a modification, related cyclization strategies could be envisioned starting from a functionalized this compound.
Intramolecular Cyclizations: A powerful strategy for annulation involves introducing a side chain with appropriate functionality that can cyclize back onto the pyrrole ring. For example, if a three-carbon chain with a terminal electrophile were installed at the C4 position, an intramolecular Friedel-Crafts-type reaction could potentially lead to a new six-membered ring fused at the C4 and C5 positions.
Copper-Catalyzed Annulation: Copper-catalyzed annulation of enaminones with alkynyl esters has been developed for the synthesis of tetrasubstituted pyrroles. rsc.org Adapting this logic, a C4-amino, C5-alkynyl substituted derivative of the target pyrrole could undergo intramolecular cyclization to form a fused ring system.
Table 5: Hypothetical Annulation Strategies
| Annulation Type | Required Precursor Functionality | Potential Fused Ring System |
| Intramolecular Friedel-Crafts | C4-(3-halopropyl) substituent | Tetrahydroquinoline analogue |
| Intramolecular Heck Reaction | C4-alkenyl and C3-halo substituents | Fused cyclopentane (B165970) ring |
| Pictet-Spengler type | C4-(2-aminoethyl) substituent | Pyrrolo[3,4-c]pyridine analogue |
Role of N Alkylpyrrole Scaffolds in Advanced Chemical Systems
Pyrrole (B145914) Derivatives in Supramolecular Chemistry
The tailored architecture of N-alkylpyrroles, including 1-isopropyl-2-propyl-1H-pyrrole, makes them valuable components in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions between these subunits are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects. The specific nature of the alkyl substituents on the pyrrole ring can be tuned to control these interactions, leading to the formation of complex and functional supramolecular structures.
Molecular Recognition and Host-Guest Complexation
The isopropyl and propyl groups of this compound play a significant role in defining the steric environment of the molecule. The bulky isopropyl group attached to the nitrogen can create a shielded environment, influencing the approach of potential guest molecules. This steric hindrance can be exploited to achieve selectivity in host-guest complexation, favoring guests that can fit into the specifically shaped cavity created by the host. While direct studies on this compound as a host are limited, research on related N-alkylpyrrole systems demonstrates their utility. For instance, pyrrole-containing macrocycles have been shown to bind various guest molecules, with the alkyl substituents influencing the binding affinity and selectivity.
| Host Component | Guest Type | Key Interactions | Reference |
| N-Alkylpyrrole derivatives | Neutral molecules, Anions | CH-π, van der Waals, Dipole-dipole | General principle |
| Calix nih.govpyrroles | Anions, Ion pairs | NH-anion hydrogen bonds, C-H···anion interactions | google.com |
| Pyrrole-pyridine derivatives | Anions | Hydrogen bonding, Electrostatic interactions | rsc.org |
Principles of Self-Assembly and Supramolecular Architecture Construction
Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a cornerstone of supramolecular chemistry. N-Alkylpyrrole derivatives can self-assemble through various non-covalent interactions to form ordered structures like monolayers, films, and other complex architectures. acs.org The driving forces for the self-assembly of molecules like this compound are primarily van der Waals forces and potential π-π stacking interactions between the pyrrole rings.
The alkyl chains, in this case, isopropyl and propyl groups, are crucial in mediating the self-assembly process. They can interdigitate, leading to ordered packing in the solid state or at interfaces. The balance between the intermolecular interactions of the pyrrole cores and the steric repulsion of the alkyl groups determines the final supramolecular architecture. For instance, self-assembled monolayers of pyrrole-containing alkanethiols on gold surfaces have been studied, where the pyrrole units can be subsequently polymerized. acs.org While specific data for this compound is not available, the principles derived from similar systems suggest its potential to form organized structures.
Integration within Calix[n]pyrrole Frameworks and Analogs
Calix[n]pyrroles are macrocyclic compounds consisting of 'n' pyrrole rings linked by methylene (B1212753) bridges. google.com They are renowned for their ability to bind anions and neutral molecules within their central cavity. google.com The properties of calix[n]pyrroles can be finely tuned by modifying the pyrrole units, including through N-alkylation. While the parent calix[n]pyrroles rely on the pyrrolic NH protons for anion binding, N-alkylated analogs would exhibit different recognition properties, relying more on shape complementarity and weaker interactions.
Although direct incorporation of a pre-formed this compound unit into a calix[n]pyrrole is not a standard synthetic route, the study of calix[n]pyrroles with various alkyl substitutions on the pyrrole rings provides insight into the potential role of such functionalization. The isopropyl and propyl groups would significantly alter the shape and electronic nature of the calix[n]pyrrole cavity, potentially leading to novel selectivities for different guest molecules. Research has shown that even subtle changes to the calix[n]pyrrole structure can have a profound impact on its binding capabilities. nih.gov
Applications in Functional Materials Research
The unique electronic and structural properties of N-alkylpyrrole scaffolds make them promising candidates for the development of functional organic materials. These materials are at the forefront of research in flexible electronics, energy storage, and sensor technology. The ability to modify the pyrrole ring with specific alkyl groups, such as in this compound, allows for the fine-tuning of material properties like conductivity, processability, and stability.
Precursors for Advanced Conducting Polymers
Polypyrrole is an intrinsically conducting polymer that has been extensively studied for its high conductivity and environmental stability. researchgate.net However, pristine polypyrrole is often insoluble and infusible, which limits its processability. A common strategy to overcome this is to use substituted pyrrole monomers, such as N-alkylpyrroles, for polymerization. The resulting N-substituted polypyrroles often exhibit improved solubility in organic solvents. mdpi.com
The polymerization of this compound would be expected to yield a polymer with enhanced solubility due to the presence of the alkyl side chains. However, the introduction of bulky substituents on the nitrogen and the adjacent carbon atom can also influence the polymerization process and the properties of the resulting polymer. The steric hindrance from the isopropyl and propyl groups can affect the planarity of the polymer backbone, which in turn can impact the extent of π-conjugation and, consequently, the electrical conductivity. mdpi.comrsc.org Research on various N-alkylpyrroles has shown that increasing the size of the N-alkyl group generally leads to a decrease in the conductivity of the polymer. mdpi.com
| Monomer | Polymerization Method | Key Polymer Property | Reference |
| Pyrrole | Chemical or Electrochemical | High conductivity, poor processability | researchgate.net |
| N-Methylpyrrole | Chemical or Electrochemical | Lower conductivity than polypyrrole | nih.gov |
| 3,4-Dimethylpyrrole | Electrochemical | Lower conductivity than polypyrrole | psu.edu |
| N-Alkylpyrroles (general) | Chemical or Electrochemical | Improved solubility, variable conductivity | mdpi.com |
Components in Organic Electronic Device Architectures
N-Alkylpyrrole derivatives and their corresponding polymers are being explored for use in various organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. ontosight.ai The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material.
In the context of this compound, its potential lies in its use as a monomer for soluble conducting polymers or as a building block for larger, well-defined organic semiconductors. The isopropyl and propyl groups would enhance solubility, facilitating the deposition of uniform thin films, which is a critical step in device fabrication. Diketopyrrolopyrrole (DPP) dyes, which contain a pyrrole-based core, are a prominent class of materials for organic electronics, known for their strong light absorption and good charge transport properties. rsc.org While not a DPP itself, this compound shares the core pyrrole motif, and its derivatives could potentially be designed to exhibit useful optoelectronic properties. The steric bulk of the alkyl groups would influence the solid-state packing of the molecules, which is a key determinant of charge carrier mobility in OFETs. conicet.gov.ar
Pyrrole Scaffolds in Catalysis Research
While extensive research exists on the catalytic applications of pyrrole-containing structures, information focusing specifically on This compound is not available in the current body of scientific literature. This particular compound is commercially available for research purposes, but its direct application or study within the specific catalytic domains of organocatalysis, metal-free catalysis, photocatalysis, or electrocatalysis has not been documented in published research. bldpharm.com
The following sections, therefore, discuss the broader roles of N-alkylpyrrole scaffolds in these advanced chemical systems, providing a contextual understanding of how structures related to this compound function in catalysis. The principles and findings described are based on research involving various N-substituted pyrrole derivatives, which could potentially inform future investigations into the catalytic activity of this compound.
Organocatalytic Applications of Pyrrole-Based Systems
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in modern organic synthesis, offering a metal-free alternative for creating complex molecules. google.com Pyrrole scaffolds, particularly those with N-alkyl substituents, are integral to the design of several effective organocatalysts. These catalysts often operate by forming transient iminium ions or enamine intermediates with substrates. researchgate.net
A significant application of N-alkylpyrroles is in asymmetric Friedel-Crafts alkylations. For instance, chiral imidazolidinone salts have been used to catalyze the conjugate addition of N-alkylpyrroles to α,β-unsaturated aldehydes. This method allows for the formation of valuable chiral building blocks with high enantiopurity. core.ac.uk Although the specific compound this compound has not been tested in this capacity, the successful use of structurally similar compounds like N-methylpyrrole and 1-isopropyl-1H-pyrrole highlights the potential of the N-alkylpyrrole framework in this type of transformation. core.ac.uk
The development of these organocatalytic systems is a focus of ongoing research, with goals to expand the scope of reactions and improve catalyst efficiency. beilstein-journals.org Proline and its derivatives, for example, are well-known organocatalysts that engage in a variety of transformations, demonstrating the versatility of five-membered nitrogen-containing heterocyclic structures in catalysis. researchgate.net
Table 1: Examples of N-Alkylpyrroles in Organocatalytic Reactions
| N-Alkylpyrrole Derivative | Reaction Type | Catalyst System | Key Finding | Reference |
| 1-Isopropyl-1H-pyrrole | Friedel-Crafts Alkylation | Chiral Imidazolidinone Salt | Demonstrates feasibility of using iminium catalysis for reactions with electron-deficient olefins. | core.ac.uk |
| N-Methylindole | Friedel-Crafts Alkylation | Chiral Imidazolidinone Salt | Less reactive than N-methylpyrrole under similar conditions, highlighting nucleophilicity differences. | caltech.edu |
| General N-Alkylpyrroles | Redox Amination | Not specified | A method with excellent atom-economy for producing a wide range of N-alkylpyrroles has been developed. d-nb.info | d-nb.info |
| Diketone Oximes & Enals | Domino Michael/Aldol | Amine catalyst | A process to form N-hydroxypyrrole compounds, which can be converted to 1H-pyrrole compounds. | google.com |
Development of Metal-Free Catalytic Systems
The push towards greener and more sustainable chemistry has spurred significant interest in the development of metal-free catalytic systems. nih.gov Pyrrole derivatives are part of this movement, with researchers exploring their use in reactions that traditionally require transition metals.
Metal-free approaches for the synthesis of N-substituted pyrroles often rely on acid catalysis or microwave-assisted reactions on solid supports. mdpi.comresearchgate.net For example, K-10 montmorillonite, a type of clay, has been used as a solid acid catalyst for the synthesis of N-substituted pyrroles under microwave irradiation, offering a clean and efficient method. researchgate.net Similarly, aluminas with a high percentage of Brønsted–Lewis acid sites have proven effective for catalyzing the Paal-Knorr synthesis of pyrroles without the need for a solvent. mdpi.com
Recent advances have also demonstrated the synthesis of multi-substituted pyrroles using a metal- and solvent-free approach involving iodine as a catalyst. nih.gov These methods underscore the potential for pyrrole-based systems to participate in or be synthesized by catalytic processes that avoid the environmental and economic costs associated with metal catalysts. researchgate.net While these examples focus on the synthesis of the pyrrole ring itself, they are crucial for providing access to scaffolds that can then be evaluated for their own catalytic properties in other metal-free transformations.
Table 2: Metal-Free Catalytic Methods for Pyrrole Synthesis
| Catalytic System | Reaction Type | Substrates | Key Advantage | Reference |
| CATAPAL 200 (Alumina) | Paal-Knorr Reaction | Acetonylacetone, Primary Amines | High yields, short reaction time, solvent-free, reusable catalyst. | mdpi.com |
| K-10 Montmorillonite | Paal-Knorr Reaction | Not specified | Solid acid catalysis under microwave irradiation, good yields. | researchgate.net |
| Iodine | [3+2] Cycloaddition | Benzylidenemalononitriles, Ethyl Glycinate | Metal-free synthesis of functionalized pyrroles. | nih.gov |
| tBuOK | Cycloaddition | Isocyanides, Enamines/Enaminones | Metal-free synthesis of 2,4-disubstituted pyrroles at low temperature. | nih.gov |
Roles in Photocatalytic and Electrocatalytic Transformations
The unique electronic properties of the pyrrole ring make it a candidate for involvement in photocatalytic and electrocatalytic processes. These methods use light or electricity, respectively, to drive chemical reactions, often under mild conditions.
In photocatalysis, N-alkylpyrrole derivatives have been utilized as substrates in reactions mediated by light. For instance, tungsten(0) arylisocyanides have been shown to photocatalyze the base-promoted homolytic aromatic substitution of 1-(2-iodobenzyl)-pyrrole. nsf.gov This demonstrates that the pyrrole moiety can participate in complex bond-forming reactions initiated by a photocatalyst. Furthermore, semiconductor-based photocatalysts have been used for the oxidative coupling of amines, a reaction class that can include pyrrole-containing substrates, to produce valuable chemicals alongside clean hydrogen fuel. acs.org The trifluoromethylation of N-methylpyrrole has also been achieved using photoredox catalysis in a continuous-flow microreactor, showcasing a modern and efficient synthetic method. tue.nl
In the realm of electrocatalysis, research has explored the modification of electrodes with pyrrole-containing complexes. A copper(II)-Schiff base complex with a pyrrole ring has been used to create modified electrodes for the electrocatalytic oxidation of alcohols. researchgate.net While this does not involve this compound directly, it shows how the pyrrole unit can be incorporated into larger systems designed for electrocatalysis. Rhodium-catalyzed electrocatalysis has also been employed for the synthesis of pyrroles through the annulation of enamides and alkynes, although unexpected side reactions like lactonization can occur. uni-goettingen.de These emerging areas represent a frontier in catalysis research where the specific electronic and steric properties of substituted pyrroles could be harnessed for novel transformations. acs.org
Emerging Trends and Future Research Trajectories
Development of Novel Green Synthetic Methodologies for N-Alkylpyrroles
The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing N-alkylpyrroles. semanticscholar.org Traditional methods often rely on harsh conditions and hazardous materials, prompting researchers to explore greener alternatives.
A significant trend is the use of water as a solvent. For instance, a one-pot condensation reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines to produce N-substituted pyrroles has been successfully demonstrated in water using zirconium oxychloride (ZrOCl₂·8H₂O) as an efficient and eco-friendly catalyst. sid.ir This method offers high yields, simple work-up procedures, and the use of an economical and readily available catalyst. sid.ir
Natural catalysts are also gaining traction. Apple juice, for example, has been employed as a sustainable catalyst for the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net This innovative approach leverages the inherent acidity and bioactive components of the juice to facilitate the cyclization of primary amines with 1,4-dicarbonyl compounds under mild conditions. researchgate.net
Other green methodologies being explored include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. chim.it
Mechanochemistry: This solvent-free approach involves the use of mechanical force to induce chemical reactions. chim.it
Use of solid catalysts: Molecular sieves and magnetic nanoparticles have been shown to be effective and reusable catalysts for pyrrole (B145914) synthesis. bohrium.comorgchemres.org
Photo- and electrochemical synthesis: These methods offer alternative activation pathways for the construction of substituted pyrroles from diverse nitrogen-containing precursors. rsc.org
These green synthetic routes represent a significant step towards more sustainable and efficient production of N-alkylpyrroles, including potentially 1-Isopropyl-2-propyl-1H-pyrrole.
Exploitation of Advanced C-H Functionalization Techniques for Complex Pyrrole Derivatives
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex pyrrole derivatives, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tohoku.ac.jpnih.gov This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the C-H positions of the pyrrole ring.
Palladium-catalyzed direct arylation is a widely studied technique for the C2 or C5 functionalization of pyrroles using aryl chlorides, which are often more readily available and less expensive than other aryl halides. beilstein-journals.org The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in promoting these reactions. beilstein-journals.org Rhodium catalysts have also been employed for the direct C-arylation of free (NH)-pyrroles, demonstrating high regioselectivity and functional group tolerance. acs.org
Recent advancements in this area include:
Rhodaelectro-catalyzed C-H activation: This method utilizes electricity as a sustainable oxidant for the functionalization of enamides to construct pyrroles. acs.org
Iron-catalyzed C-H functionalization: The use of earth-abundant and less toxic iron catalysts is a growing area of interest. acs.org
Photocatalyzed C-H functionalization: Blue LED light has been used to promote the C-H functionalization of pyrroles with iodonium (B1229267) ylides in a sustainable manner. rsc.org
These advanced C-H functionalization techniques provide efficient and versatile pathways to synthesize highly substituted and complex pyrrole derivatives, which are valuable in medicinal chemistry and materials science.
Integration of Computational Design in Pyrrole Synthesis and Application
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to pyrrole chemistry is rapidly expanding. Density Functional Theory (DFT) is widely used to investigate the mechanisms of pyrrole synthesis, helping to elucidate reaction pathways and predict the reactivity of different substrates. bohrium.comnih.gov
In the realm of drug design, in silico methods are employed to design and evaluate new pyrrole derivatives as potential therapeutic agents. For instance, molecular docking studies are used to predict the binding interactions of pyrrole-based inhibitors with their target proteins. nih.govrsc.org This allows for the rational design of more potent and selective inhibitors. For example, new pyrrole-indole hybrids have been designed and evaluated as dual inhibitors of tubulin and aromatase for anticancer applications, with molecular docking predicting their binding modes at the colchicine (B1669291) site of tubulin. rsc.orgnih.gov
Computational tools are also used to predict the physicochemical properties of pyrrole derivatives, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. rsc.org This information is crucial for optimizing the drug-like properties of new compounds.
The integration of computational design in pyrrole chemistry is accelerating the discovery and development of new molecules with tailored properties for a wide range of applications.
Exploration of Unique Reactivity Patterns in Highly Substituted Pyrroles
The reactivity of the pyrrole ring is significantly influenced by the nature and position of its substituents. In highly substituted pyrroles, steric and electronic effects can lead to unique and sometimes unexpected reactivity patterns.
Steric hindrance can play a crucial role in determining the outcome of a reaction. For example, bulky N-substituents in 2-vinylpyrroles can destabilize the cisoid conformation required for cycloaddition reactions, thereby inhibiting the formation of dihydroindoles. psu.edursc.org At the same time, these bulky groups can also sterically hinder Michael addition at the 5-position of the pyrrole ring. psu.edursc.org In the intramolecular oxidative aromatic coupling of tetraaryl-pyrrolo[3,2-b]pyrroles, steric hindrance can trigger different reaction pathways, leading to the formation of novel fluorene (B118485) moieties and cationic π-systems. rsc.org
Electronic effects of substituents also modulate the reactivity of the pyrrole ring. The replacement of the imino hydrogen with a methyl group, for instance, can alter the directive influences during electrophilic substitution reactions like nitration. cdnsciencepub.com
Understanding these intricate reactivity patterns is essential for the strategic design and synthesis of complex pyrrole-based molecules with desired functionalities. Further exploration in this area will undoubtedly uncover novel transformations and synthetic methodologies for this important class of heterocyles.
Future Directions in Supramolecular and Material Science Applications of Pyrrole Derivatives
Pyrrole derivatives are versatile building blocks for the construction of advanced materials and supramolecular assemblies due to their unique electronic and hydrogen-bonding properties. oup.com
Conducting Polymers: Polypyrrole and its derivatives are well-known conducting polymers with applications in sensors, electronic devices, and energy storage. nih.govmdpi.com Future research in this area will likely focus on the development of new pyrrole-based copolymers with tailored electronic and mechanical properties. nih.govpsu.edu The synthesis of processable and soluble conducting polymers remains a key challenge. psu.edu
Supramolecular Assemblies: The ability of the pyrrole NH group to act as a hydrogen bond donor makes it an excellent motif for the construction of supramolecular structures. Pyrrole-based molecules can form intricate assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. oup.com These assemblies have potential applications in anion recognition, ion transport, and the development of "smart" materials that respond to external stimuli. acs.orgitu.edu.tr Calix acs.orgpyrroles, for example, are macrocyclic compounds that can selectively bind anions and have been used to construct supramolecular polymers. itu.edu.trbohrium.com
Functional Dyes and Materials: The unique photophysical properties of certain pyrrole derivatives make them attractive candidates for use as functional dyes and in optical materials. The exploration of novel reaction pathways for highly substituted pyrroles has led to the discovery of new functional dyes that emit in the red region of the spectrum. rsc.org
The future of pyrrole chemistry in materials science is bright, with ongoing research poised to deliver new materials with enhanced properties for a wide range of technological applications.
Q & A
Q. What are the most effective synthetic routes for 1-isopropyl-2-propyl-1H-pyrrole, and how can reaction conditions be optimized?
The synthesis of pyrrole derivatives often follows nucleophilic substitution or cyclization strategies. For example, pyridinium iodide salts can serve as precursors for pyrrole carbaldehydes under modified Vilsmeier-Haack conditions (e.g., using POCl₃ and DMF), as demonstrated in the synthesis of structurally similar compounds like 1-methyl-5-(3-methylpentan-2-yl)-1H-pyrrole-2-carbaldehyde (yield: 86%) . Key optimization parameters include:
- Solvent systems : Petroleum ether/ethyl acetate (20:1 v/v) improves separation during column chromatography.
- Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.
- Purification : Thin-layer chromatography (TLC) with Rf = 0.5 ensures product homogeneity.
Q. How can spectroscopic methods (NMR, HRMS) confirm the structural identity of this compound?
- ¹H NMR : Look for characteristic pyrrole ring protons (δ 6.0–7.0 ppm) and alkyl substituents (isopropyl δ ~1.0–1.5 ppm; propyl δ ~0.8–1.5 ppm). For example, in compound 16, pyrrole protons appear at δ 6.86 and 6.04 ppm, while isopropyl signals are at δ 0.93–0.85 ppm .
- ¹³C NMR : The pyrrole carbons resonate at δ 120–150 ppm, with carbonyl carbons (if present) at δ ~178–180 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₉NO: calculated 194.1539, observed 194.1542) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkylation in pyrrole derivatives like this compound?
Regioselectivity in pyrrole alkylation is influenced by:
- Electronic effects : Electron-rich positions (e.g., α to nitrogen) are more reactive. Substituents like isopropyl may sterically hinder certain positions, directing alkylation to less crowded sites.
- Reagent choice : Superbases (e.g., KHMDS) promote deprotonation at specific sites, as seen in the synthesis of NH-2-(alkylsulfanyl)-1H-pyrroles from allyl isothiocyanate .
- Computational modeling : DFT calculations can predict charge distribution and reaction pathways, aiding in rational design.
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) causing signal splitting.
- COSY and HSQC experiments : Identify coupling networks and assign overlapping signals. For instance, in compound 17, the cyclohexyl group’s multiplicity (δ 1.90–1.29 ppm) was resolved using 2D NMR .
- Isotopic labeling : Use deuterated analogs to simplify spectra, as demonstrated in fluorinated pyrrole studies .
Q. What methodologies enable the application of this compound in molecular electronics or radiopharmaceuticals?
- Conductive polymers : Pyrroles with thiophene substituents (e.g., 2,5-di(2-thienyl)-1H-pyrrole) exhibit π-conjugation suitable for organic semiconductors .
- Radiolabeling : Prosthetic groups like [¹⁸F]FPyME (a maleimide reagent) allow site-specific labeling of biomolecules. Optimized conjugation conditions (DMSO/Tris buffer, 10 min, RT) achieve >60% yield .
- Electrochemical characterization : Cyclic voltammetry measures redox potentials to assess electron-transfer efficiency.
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate variability.
- Safety protocols : Address hazards (e.g., toxicity of POCl₃) with proper PPE and waste disposal .
- Data validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shift databases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
